![molecular formula C18H28O2 B3131891 Estren CAS No. 35950-87-9](/img/structure/B3131891.png)
Estren
Overview
Description
Estren, also known as Ethylestrenol, is an anabolic steroid with some progestational activity and little androgenic effect . It belongs to the class of organic compounds known as pregnane steroids, which are steroids with a structure based on the 21-carbon pregnane skeleton . Estren is reported to act selectively through a rapid membrane-mediated pathway, rather than through the classical nuclear estrogen receptor (ER)-mediated pathway, to maintain bone density in ovariectomized mice without uterotropic effects .
Synthesis Analysis
The synthesis of esters, which Estren is a type of, commonly involves the reaction of a carboxylic acid with an excess of alcohol containing a catalytic amount of a mineral acid . In cases where practical considerations dictate it, the acid can be converted to an acyl halide (usually the chloride) and then condensed with the appropriate alcohol .
Molecular Structure Analysis
Estren has a molecular formula of C18H28O2, an average mass of 276.414 Da, and a mono-isotopic mass of 276.208923 Da . It is a compound that belongs to the class of organic compounds known as pregnane steroids .
Scientific Research Applications
Estrogenic Activity
Estren has been found to behave as a weak estrogen . It induces early gene changes similar to those induced by estradiol (E2), but its late gene response is attenuated, indicating that Estren lacks full estrogenicity and therefore acts as a weak estrogen .
Uterine Responses
In studies involving adult ovariectomized mice, Estren was found to significantly increase uterine weight . This response was partly independent of estrogen receptor α (ERα), as ERα knockout uteri also exhibited a moderate weight increase .
Epithelial Cell Proliferation
Estren has been observed to induce epithelial cell proliferation in wild-type mice, indicating ERα dependence of the epithelial growth response .
Gene Regulation
Estren has been found to regulate genes through a nuclear ERα rather than a nongenomic mechanism . Early changes in gene expression are similar to the early responses to E2, and these gene responses are ERα dependent .
Androgen Receptor Accumulation
Interestingly, Estren, but not E2, induces accumulation of androgen receptor (AR) in the nuclear fraction of both wild-type and αERKO samples, suggesting that AR might be involved in the later ERα-independent genomic responses to Estren .
Bone Density Maintenance
Estren, a synthetic steroid, is reported to act selectively through a rapid membrane-mediated pathway, rather than through the classical nuclear estrogen receptor (ER)-mediated pathway, to maintain bone density in ovariectomized mice .
Safety and Hazards
Mechanism of Action
Target of Action
Estren, a synthetic steroid, primarily targets the Androgen Receptor (AR) and the Estrogen Receptor (ER) . These receptors are involved in regulating transcriptional processes . The AR and ER are found in various tissues, including bone-forming cells, female organs, breasts, hypothalamus, and pituitary .
Mode of Action
Estren interacts with its targets, the AR and ER, to regulate both androgenic and estrogenic transcriptional effects . It binds poorly to estrogen and androgen receptors in vitro . It potently regulates direct and indirect androgen receptor-dependent effects on gene expression by osteoblasts . Estren also stimulates androgen receptor-dependent effects on gene expression through conventional estrogen-sensitive transcriptional elements in osteoblasts .
Biochemical Pathways
Estren affects the biochemical pathways associated with the AR and ER. It indirectly activates the androgen receptor to regulate both androgen- and estrogen-like transcriptional responses by bone-forming cells . Estren also causes indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .
Pharmacokinetics
Estradiol’s bioavailability, metabolism, biological half-life, and other parameters differ by route of administration . The potency of estradiol and its local effects in certain tissues, most importantly the liver, also differ by route of administration .
Result of Action
Estren’s action results in both androgenic and estrogenic transcriptional effects through the AR . It is weakly estrogenic in the mouse uterus and might induce nuclear ERα- and AR-mediated responses . Estren also caused indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .
properties
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13+,14-,15-,16+,17+,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKUJNZWYTFJN-AXSMETJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@@H](CC[C@H]34)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017064 | |
Record name | Estren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estren | |
CAS RN |
35950-87-9 | |
Record name | Estren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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